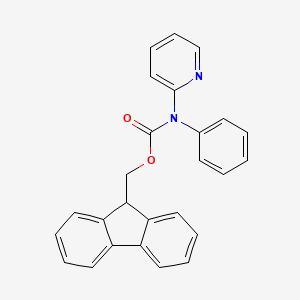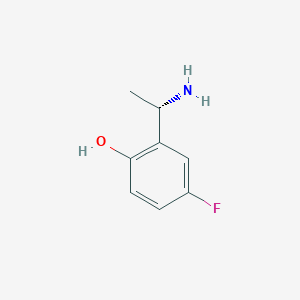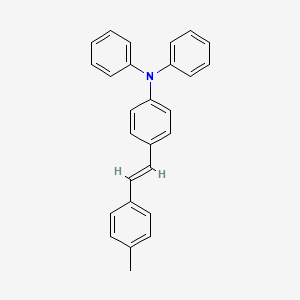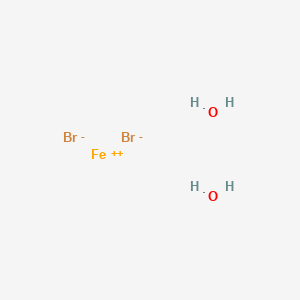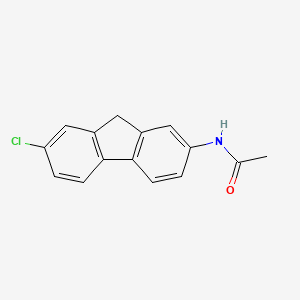
3-(tert-Butylsulfonyl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butylsulfonyl)propanoic acid: is an organic compound with the molecular formula C7H14O2S. It is characterized by the presence of a tert-butylsulfonyl group attached to a propanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butylsulfonyl)propanoic acid typically involves the sulfonylation of a propanoic acid derivative. One common method is the reaction of tert-butylsulfonyl chloride with a propanoic acid derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods: In an industrial setting, the production of 3-(tert-Butylsulfonyl)propanoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(tert-Butylsulfonyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(tert-Butylsulfonyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In biological and medical research, this compound can be used to study the effects of sulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and biologically active molecules.
Industry: Industrially, 3-(tert-Butylsulfonyl)propanoic acid is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butylsulfonyl)propanoic acid involves its interaction with molecular targets through its sulfonyl and carboxyl groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparación Con Compuestos Similares
- 3-(tert-Butylsulfanyl)propanoic acid
- 2-(tert-Butylsulfanyl)phenylacetic acid
- 3-Octylsulfanyl-propionic acid
Comparison: Compared to similar compounds, 3-(tert-Butylsulfonyl)propanoic acid is unique due to the presence of the sulfonyl group, which imparts different reactivity and stability characteristics. For instance, the sulfonyl group is more electron-withdrawing compared to the sulfanyl group, affecting the compound’s reactivity in various chemical reactions.
Propiedades
Fórmula molecular |
C7H14O4S |
|---|---|
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
3-tert-butylsulfonylpropanoic acid |
InChI |
InChI=1S/C7H14O4S/c1-7(2,3)12(10,11)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) |
Clave InChI |
DOGKLWFKONCMHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



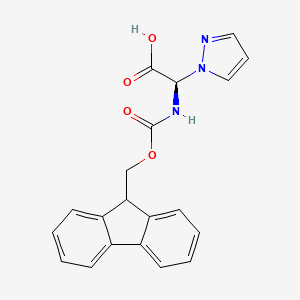
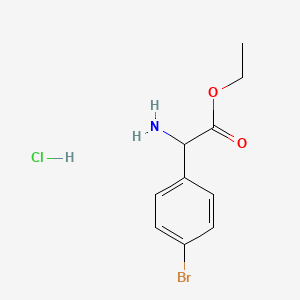
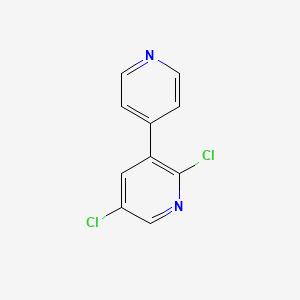
![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)
